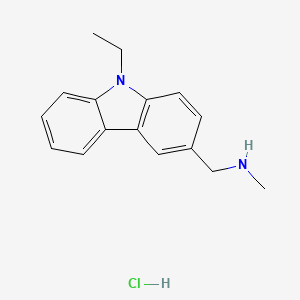

PhiKan 083 hydrochloride

Description

Propriétés

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVUPURFWFRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Restoring Guardian of the Genome: A Technical Guide to the Mechanism of Action of PhiKan 083 Hydrochloride on p53-Y220C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation in the DNA-binding domain of p53 creates a structurally unstable protein, rendering it inactive. This technical guide provides an in-depth analysis of PhiKan 083 hydrochloride, a small molecule stabilizer of the p53-Y220C mutant. We will explore its mechanism of action, from direct binding and stabilization to the downstream cellular consequences. This document details the experimental protocols for key assays and presents quantitative data in a structured format to facilitate understanding and further research in the field of p53 reactivation.

Introduction: The Challenge of the p53-Y220C Mutation

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The Y220C mutation, one of the most common p53 mutations in cancer, results in a single amino acid substitution from tyrosine to cysteine at position 220. This seemingly minor change has profound structural consequences, creating a surface cavity that destabilizes the protein's DNA-binding domain.[1][2] This destabilization leads to a loss of p53's tumor-suppressive function, allowing cancer cells to proliferate unchecked.[3]

This compound: A Molecular Chaperone for Mutant p53

PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening as a promising candidate for stabilizing the p53-Y220C mutant.[4][5] Its hydrochloride salt is typically used in experimental settings to improve solubility.

Mechanism of Action: Direct Binding and Stabilization

PhiKan 083 acts as a molecular chaperone, directly binding to the surface cavity created by the Y220C mutation.[1][4] This binding event is crucial for its mechanism of action. Computational studies have shown that the Y220C mutation leads to the loss of five electrostatic interactions that normally stabilize the S7/S8 loop of the p53 protein.[1][4] PhiKan 083 compensates for this loss by establishing its own set of interactions within the cavity, including five electrostatic interactions and two hydrogen bonds with surrounding residues.[1] This restores the stability of the S7/S8 loop, preventing the structural fluctuations that lead to protein denaturation.[1][4]

The binding of PhiKan 083 to p53-Y220C has been quantified, showing a dissociation constant (Kd) in the range of 150 to 167 μM.[4][6] This interaction slows the thermal denaturation rate of the mutant protein, effectively rescuing its proper folding and function.[4]

dot

Caption: Destabilization of p53 by the Y220C mutation.

dot

Caption: Mechanism of action of PhiKan 083 on p53-Y220C.

Downstream Cellular Effects

By restoring the structural integrity of p53-Y220C, PhiKan 083 reactivates its ability to function as a transcription factor. This leads to the upregulation of p53 target genes, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis, respectively.[7][8]

Cellular studies have demonstrated that PhiKan 083 can reduce the viability of cancer cells harboring the p53-Y220C mutation.[9] For instance, treatment of engineered Ln229 glioblastoma cells with 125 μM PhiKan 083 for 48 hours resulted in a significant reduction in cell viability.[10] Furthermore, PhiKan 083 has been shown to enhance the pro-apoptotic activity of chemotherapeutic agents like doxorubicin.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of PhiKan 083 with p53-Y220C and its cellular effects.

Table 1: Binding Affinity of PhiKan 083 for p53-Y220C

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 167 μM | In vitro | [4][6] |

| Relative Binding Affinity (Kd) | 150 μM | Ln229 cells | [6][10] |

Table 2: Cellular Activity of PhiKan 083 in p53-Y220C Harboring Cells

| Assay | Cell Line | Concentration | Incubation Time | Effect | Reference |

| Cell Viability | Engineered Ln229 variants | 125 μM | 48 hours | ~70 ± 5% reduction in cell viability | [10] |

| Pro-apoptotic Activity | Engineered Ln229 variants | 100 μM (in combination with 1 μM Doxorubicin) | - | Enhanced pro-apoptotic activity | [4][9] |

| IC50 | BxPC-3 | 43 μM | 72 hours | Antiproliferative activity |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protein Expression and Purification of p53 Core Domain (Y220C Mutant)

dot

Caption: Workflow for p53-Y220C protein expression and purification.

-

Vector Construction and Transformation: The cDNA encoding the human p53 core domain (residues 94-309) with the Y220C mutation is cloned into a suitable expression vector (e.g., pET-28a) containing an N-terminal His-tag. The plasmid is then transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for an additional 4-6 hours at 30°C.

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The His-tagged p53-Y220C protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

Isothermal Titration Calorimetry (ITC)

dot

Caption: Workflow for Isothermal Titration Calorimetry.

-

Sample Preparation: Purified p53-Y220C protein and this compound are dialyzed extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT) to ensure no buffer mismatch. The final concentrations are accurately determined.

-

ITC Experiment: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the p53-Y220C solution (e.g., 20-50 µM), and the injection syringe is filled with the PhiKan 083 solution (e.g., 200-500 µM).

-

Titration and Data Acquisition: A series of small injections (e.g., 2-5 µL) of the PhiKan 083 solution are made into the sample cell containing the p53-Y220C protein. The heat change associated with each injection is measured.

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. A binding isotherm is generated by plotting the heat change against the molar ratio of PhiKan 083 to p53-Y220C. The data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

Cell Viability Assay (CellTiter-Glo®)

dot

Caption: Workflow for CellTiter-Glo® Cell Viability Assay.

-

Cell Seeding: Cells harboring the p53-Y220C mutation (e.g., engineered Ln229 or BxPC-3) are seeded into a 96-well white-walled plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure: The plate is equilibrated to room temperature for 30 minutes. An equal volume of CellTiter-Glo® reagent is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Measurement and Analysis: The luminescence is measured using a plate-reading luminometer. The relative cell viability is calculated by normalizing the luminescence signal of the treated wells to that of the vehicle-treated control wells.

Western Blotting for p53 and Downstream Targets

-

Cell Lysis and Protein Quantification: After treatment with PhiKan 083, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring the p53-Y220C mutation. Its ability to directly bind to and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive functions, has been well-documented. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. Further research and development of PhiKan 083 and similar compounds may lead to novel and effective treatments for a significant subset of cancer patients.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OUH - Protocols [ous-research.no]

- 4. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medicine.tulane.edu [medicine.tulane.edu]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

PhiKan 083: A Technical Guide to its Binding Affinity and Mechanism of Action on Mutant p53

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the small molecule PhiKan 083 to the mutant tumor suppressor protein p53. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the quantitative binding data, the experimental methods used for its determination, and the downstream cellular consequences of this interaction.

Introduction: The Challenge of Mutant p53 in Cancer

The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to a destabilized and non-functional protein.[1] The Y220C mutation in p53 is a hotspot mutation that creates a druggable surface cavity, making it an attractive target for therapeutic intervention.[2] Small molecules that can bind to and stabilize this mutant protein have the potential to restore its tumor-suppressive functions.

PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening that has been shown to bind to the p53-Y220C mutant, leading to its stabilization and the reactivation of its transcriptional activities.[1][3] This document details the specifics of this interaction.

Quantitative Binding Affinity of PhiKan 083 to Mutant p53

The binding affinity of PhiKan 083 to the p53-Y220C mutant has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that measures the strength of the binding interaction, with a lower Kd value indicating a stronger affinity.

| Parameter | Value | Mutant p53 Variant | Experimental Method | Reference |

| Dissociation Constant (Kd) | 167 μM | p53-Y220C | Not Specified | [1][4] |

| Dissociation Constant (Kd) | 150 μM | p53-Y220C (in Ln229 cells) | Not Specified | [4] |

| Dissociation Constant (Kd) | 125 ± 10 μM | T-p53C-Y220C | Isothermal Titration Calorimetry (ITC) | [3] |

T-p53C-Y220C refers to the core domain of the p53 protein with the Y220C mutation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the binding affinity data and for designing future experiments.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol for determining the binding of PhiKan 083 to T-p53C-Y220C:

-

Instrumentation: A VP-ITC microcalorimeter (MicroCal) was used for the measurements.

-

Buffer Conditions: The experiment was conducted at 20°C in a buffer solution of 25 mM sodium phosphate (B84403) (pH 7.2) containing 150 mM NaCl and 1 mM DTT.

-

Sample Preparation:

-

Ligand (in syringe): 5 mM PhiKan 083 was dissolved in the buffer containing 5% d6-DMSO.

-

Macromolecule (in cell): 100 μM of the T-p53C-Y220C protein was prepared in the same buffer, also with 5% d6-DMSO to ensure a precise match of the solvent.

-

-

Titration Parameters:

-

The titration was performed with an initial injection of 3 μl, followed by subsequent injections of 10 μl.

-

A spacing of 600 seconds was maintained between injections to allow the system to return to thermal equilibrium.

-

-

Data Analysis: The raw data was analyzed using the MicroCal Origin software to determine the thermodynamic parameters of the binding interaction.

Signaling Pathway of Reactivated Mutant p53

The binding of PhiKan 083 to the p53-Y220C mutant stabilizes the protein, allowing it to regain its wild-type conformation and function as a transcription factor. This restored activity triggers downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis, key tumor-suppressive functions.

The following diagram illustrates the proposed signaling cascade following the stabilization of mutant p53 by PhiKan 083.

Caption: Reactivation of mutant p53 by PhiKan 083.

Experimental Workflow for Assessing PhiKan 083 Activity

The following diagram outlines a typical experimental workflow to characterize the binding and functional effects of a small molecule stabilizer like PhiKan 083 on mutant p53.

Caption: Workflow for small molecule stabilizer characterization.

Conclusion

PhiKan 083 serves as a proof-of-concept for the therapeutic strategy of stabilizing mutant p53. Its ability to bind to the Y220C mutant with micromolar affinity and restore its tumor-suppressive functions highlights the potential of this approach in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of more potent and specific p53 reactivating compounds. The elucidation of the downstream signaling pathways provides a framework for understanding the cellular mechanisms of action and for identifying biomarkers of response.

References

PhiKan 083 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PhiKan 083 hydrochloride is a novel small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The p53 protein is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation destabilizes the p53 protein, leading to a loss of its tumor-suppressive function. PhiKan 083, a carbazole (B46965) derivative, was identified through in silico screening and has been shown to bind to a surface cavity of the p53-Y220C mutant. This binding event slows the protein's thermal denaturation, thereby rescuing its native conformation and restoring its ability to induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, experimental methodologies, and a visualization of its mode of action.

Introduction

The tumor suppressor p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with the Y220C mutation being one of the most common.[2] This specific mutation results in a structurally unstable protein that rapidly denatures, abrogating its DNA-binding and transcriptional activities.[2] Consequently, the development of small molecules that can stabilize the p53-Y220C mutant and restore its wild-type function represents a promising therapeutic strategy.

This compound emerged from a targeted drug discovery effort to identify such stabilizing compounds.[3] As a carbazole derivative, it was computationally predicted and subsequently confirmed to bind to a druggable crevice created by the Y220C mutation.[4][5] Preclinical studies have demonstrated its ability to rescue the function of mutant p53, leading to reduced viability of cancer cells harboring this specific mutation.[4][5]

Discovery and Chemical Properties

This compound was discovered through an in silico screening approach designed to identify compounds that could fit into the surface pocket of the p53-Y220C mutant and stabilize its structure.[3] Its chemical name is 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride.[1]

| Property | Value |

| Chemical Formula | C₁₆H₁₉ClN₂ |

| Molecular Weight | 274.79 g/mol |

| CAS Number | 1050480-30-2 |

| Purity | ≥99% (HPLC) |

| Solubility | Soluble to 50 mM in water and 100 mM in DMSO |

Mechanism of Action

This compound functions as a molecular "chaperone" for the p53-Y220C mutant. It binds non-covalently to a distinct surface cavity created by the mutation, a site separate from the DNA and protein interaction domains.[1][6] This binding stabilizes the mutant protein, slows its rate of thermal denaturation, and restores its wild-type conformation, thereby enabling it to perform its tumor suppressor functions, including the induction of apoptosis.[1][4][5]

Figure 1. Mechanism of action of this compound.

Preclinical Data

Binding Affinity and Stabilization

The binding affinity of PhiKan 083 to the p53-Y220C mutant has been quantified, demonstrating a direct interaction.

| Parameter | Value | Cell Line | Reference |

| Dissociation Constant (Kd) | 167 µM | - | [4][5] |

| Relative Binding Affinity (Kd) | 150 µM | Ln229 | [4] |

Studies have shown that PhiKan 083 slows the thermal denaturation rate of the p53-Y220C protein, indicating its stabilizing effect.[4][5]

In Vitro Efficacy

The biological activity of this compound has been assessed in glioblastoma cell lines engineered to express different p53 variants.

| Assay | Cell Lines | Concentration | Incubation Time | Result | Reference |

| Cell Viability | Ln229, Ln229-p53-wt, Ln229-p53-Y220C, Ln229-p53-G245S, Ln229-p53-R282W | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability | [4][5] |

| Pro-apoptotic Activity | Ln229 variants | 100 µM (in combination with 1 µM NSC 123127) | - | Enhanced pro-apoptotic activity | [4][5] |

| Pro-apoptotic Activity | Ln229 variants | 100 µM (in combination with 1 µM doxorubicin) | - | Enhanced pro-apoptotic activity | [2] |

Experimental Methodologies

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies for the key experiments are outlined below.

Cell Viability Assay

-

Cell Lines: Ln229 glioblastoma cells and engineered variants expressing wild-type p53, p53-Y220C, p53-G245S, and p53-R282W are used.[4]

-

Treatment: Cells are seeded in multi-well plates and treated with this compound at various concentrations (e.g., 125 µM).[4]

-

Incubation: The treated cells are incubated for a specified period, typically 48 hours.[4]

-

Analysis: Cell viability is assessed using standard methods such as MTT or other colorimetric assays that measure metabolic activity, or by cell counting.

Figure 2. General workflow for a cell viability assay.

Thermal Denaturation Assay

-

Protein: Recombinant p53-Y220C protein is used.

-

Ligand: this compound is incubated with the protein.

-

Method: A cellular thermal shift assay (CETSA) or a similar biophysical technique is employed. In a CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified by Western blot.[1] This method assesses the stabilization of the target protein by the ligand in a cellular context.

Development Status

The development of this compound is currently in the preclinical stage. To date, there is no publicly available information on in vivo animal studies or human clinical trials. Further research and development are required to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile before it can be considered for clinical investigation.

Conclusion

This compound represents a promising, targeted approach for the treatment of cancers harboring the p53-Y220C mutation. Its discovery validates the strategy of using in silico screening to identify small molecules that can rescue the function of mutant tumor suppressors. The preclinical data demonstrate its ability to stabilize the p53-Y220C protein and induce cancer cell death in vitro. While further development, including in vivo studies and toxicological assessments, is necessary, this compound provides a strong foundation for the development of a new class of personalized cancer therapies.

References

Unveiling PhiKan 083 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of PhiKan 083 hydrochloride, a carbazole (B46965) derivative of significant interest in cancer research. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, properties, and biological activity of this compound, with a focus on its role as a stabilizer of the mutant p53 protein. All quantitative data is presented in clear, structured tables, and a detailed signaling pathway diagram illustrates its mechanism of action.

Chemical Structure and Properties

This compound, systematically named 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride, is a small molecule designed to interact with the p53 tumor suppressor protein. Its core structure is a carbazole ring system, which serves as a scaffold for its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride |

| CAS Number | 1050480-30-2[1][2][3][4] |

| Molecular Formula | C₁₆H₁₉ClN₂[1][2] |

| SMILES | Cl.CCn1c2ccccc2c2cc(CNC)ccc12[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 274.79 g/mol [1][5] |

| Solubility | Soluble in DMSO and Water[3][6] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month[1] |

| Purity | ≥99% (HPLC)[3] |

Biological Activity and Mechanism of Action

This compound is a p53 stabilizing agent that specifically targets the Y220C mutant of the p53 protein.[1][3][7] The Y220C mutation is a common oncogenic mutation that destabilizes the p53 protein, leading to a loss of its tumor-suppressive function. PhiKan 083 binds to a surface cavity created by this mutation, thereby stabilizing the protein's conformation and slowing its thermal denaturation.[1] This stabilization is thought to rescue the wild-type function of the mutant p53, including the induction of apoptosis in cancer cells.

Table 3: Binding Affinity of PhiKan 083 for p53-Y220C

| Measurement Technique | Kd (Dissociation Constant) | Cell Line |

| Not Specified | 167 µM[1][7] | - |

| Not Specified | 150 µM[1] | Ln229 cells |

| NMR | 167 µM[4] | - |

| Analytical Ultracentrifugation | 170 µM (at 10°C)[4] | - |

| Isothermal Titration Calorimetry | 125 ± 10 µM[4] | - |

In vitro studies have demonstrated that PhiKan 083 can reduce the viability of cancer cells harboring the p53-Y220C mutation.[1] For instance, treatment of engineered Ln229 cells with 125 µM PhiKan 083 for 48 hours resulted in a significant reduction in cell viability.[1] Furthermore, its pro-apoptotic activity can be enhanced when used in combination with other agents.[1]

p53 Signaling Pathway and PhiKan 083 Intervention

The p53 signaling pathway plays a crucial role in preventing tumor development by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress. The Y220C mutation disrupts this pathway by destabilizing the p53 protein. PhiKan 083 acts to restore this pathway by stabilizing the mutant protein.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are described in the primary literature, most notably by Boeckler et al. in the Proceedings of the National Academy of Sciences (2008).[1] Researchers are encouraged to consult this publication for comprehensive methodologies. The key experimental approaches referenced in this guide include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the binding affinity (Kd) of PhiKan 083 to the p53-Y220C mutant.[4]

-

Analytical Ultracentrifugation: Employed to independently measure the dissociation constant of the PhiKan 083 and p53-Y220C complex.[4]

-

Isothermal Titration Calorimetry (ITC): Utilized to characterize the stoichiometry and thermodynamics of the binding interaction.[4]

-

Cell Viability Assays: Performed to assess the cytotoxic effects of PhiKan 083 on cancer cell lines expressing the p53-Y220C mutation.[1]

This technical guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound. For further details and specific experimental conditions, direct consultation of the cited primary research articles is recommended.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. rndsystems.com [rndsystems.com]

- 4. PhiKan 083 | CAS#:1050480-30-2 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

In Silico Analysis of PhiKan 083 Binding to the p53-Y220C Mutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of the small molecule PhiKan 083 with the oncogenic p53-Y220C mutant. The Y220C mutation in the p53 tumor suppressor protein creates a druggable surface cavity, leading to protein destabilization and loss of function. PhiKan 083 has been identified as a promising compound that binds to this cavity, stabilizing the mutant p53 and restoring its tumor-suppressive activities. This document outlines the computational methodology to study this interaction, presents key quantitative data, and illustrates the relevant biological pathways.

Introduction to p53-Y220C and PhiKan 083

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. The Y220C mutation is one of the most common mutations found in human cancers, which destabilizes the p53 protein. PhiKan 083, a carbazole (B46965) derivative, has been shown to bind to a cryptic pocket created by the Y220C mutation, thereby stabilizing the protein and rescuing its function. In silico docking studies are instrumental in understanding the molecular basis of this interaction and guiding the development of more potent p53-Y220C stabilizers.

Experimental Protocols: In Silico Molecular Docking

This section details a typical protocol for performing molecular docking of PhiKan 083 to the p53-Y220C mutant using widely accepted computational tools.

Protein and Ligand Preparation

2.1.1. Receptor Preparation (p53-Y220C)

-

Obtain Protein Structure: The crystal structure of the p53-Y220C mutant in complex with PhiKan 083 is available from the Protein Data Bank (PDB ID: 2VUK).[1] This structure provides the experimentally determined coordinates of the protein and the bound ligand.

-

Pre-processing: The raw PDB file is processed to remove water molecules, ions, and any co-solvents.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and partial atomic charges are assigned using a force field such as AMBER. This step is crucial for accurately calculating electrostatic interactions.

2.1.2. Ligand Preparation (PhiKan 083)

-

Obtain Ligand Structure: The 3D structure of PhiKan 083 can be extracted from the 2VUK PDB file or sketched using chemical drawing software and converted to a 3D format.

-

Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

Molecular Docking Procedure

2.2.1. Docking Software

Software such as AutoDock, AutoDock Vina, or similar programs are commonly used for molecular docking studies. These programs utilize algorithms to predict the binding pose and affinity of a ligand to a protein.

2.2.2. Grid Box Definition

A 3D grid is defined around the binding site of the p53-Y220C mutant. The grid box should be centered on the known binding cavity of PhiKan 083 and large enough to encompass the entire binding site, allowing the ligand to explore different orientations. For the p53-Y220C-PhiKan 083 complex, the grid box would be centered on the crevice formed by the Y220C mutation.

2.2.3. Docking Simulation

The docking simulation is performed using a search algorithm, such as a Lamarckian genetic algorithm, to explore the conformational space of the ligand within the defined grid box. The program calculates the binding energy for each generated pose, and the poses are clustered based on their root-mean-square deviation (RMSD).

2.2.4. Analysis of Results

The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy in the most populated cluster. The intermolecular interactions between PhiKan 083 and p53-Y220C, such as hydrogen bonds and hydrophobic interactions, are then examined for the best-ranked pose.

Quantitative Data Summary

The following table summarizes the key quantitative data from in silico and experimental studies of the PhiKan 083 and p53-Y220C interaction.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ~150-167 μM | [2] |

| Binding Free Energy (Calculated) | Approximately -29 kcal/mol | [3] |

| Interacting Residues | ||

| - Hydrogen Bonds | Leu145, Asp228 | [4] |

| - Electrostatic Interactions | Pro155, Glu221, Thr230 | [4] |

| - Van der Waals Interactions | V147, L145, F109, L257, V157 | [5] |

Visualization of Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the general workflow for the in silico docking of PhiKan 083 with p53-Y220C.

Caption: Workflow for in silico docking of PhiKan 083 to p53-Y220C.

Reactivation of p53-Y220C Signaling Pathway by PhiKan 083

The binding of PhiKan 083 to the p53-Y220C mutant stabilizes its structure, leading to the reactivation of its tumor suppressor functions. The restored p53 can then transactivate its target genes, leading to cell cycle arrest and apoptosis.

Caption: Reactivation of p53-Y220C signaling by PhiKan 083.

Conclusion

In silico docking studies are a powerful tool for understanding the molecular interactions between small molecules and their protein targets. The detailed analysis of the PhiKan 083 and p53-Y220C interaction provides a rational basis for the design of next-generation stabilizers with improved efficacy. This technical guide serves as a foundational resource for researchers engaged in the development of novel cancer therapeutics targeting mutant p53.

References

The Biological Activity of PhiKan 083 Hydrochloride in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of PhiKan 083 hydrochloride, a carbazole (B46965) derivative with potential applications in cancer therapy. The document outlines the compound's mechanism of action, summarizes its effects on cancer cell lines, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a small molecule that acts as a stabilizing agent for the mutant p53 protein, specifically the Y220C variant.[1][2][3][4][5] The Y220C mutation in the p53 tumor suppressor protein creates a surface cavity that destabilizes the protein, leading to its denaturation and loss of function.[6] p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability, and its inactivation is a common event in a majority of human cancers.[2][3][5]

PhiKan 083 binds to this surface cavity in the p53-Y220C mutant, stabilizing its conformation and slowing its rate of thermal denaturation.[1][3][4] This restoration of a more wild-type-like conformation is believed to rescue the tumor-suppressive functions of the p53 protein, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Binding Affinity of this compound for p53-Y220C

| Parameter | Value | Cell Line | Reference |

| Dissociation Constant (Kd) | 167 µM | - | [1][3][5] |

| Relative Binding Affinity (Kd) | 150 µM | Ln229 | [1][3] |

Table 2: In Vitro Activity of this compound in Ln229 Glioblastoma Cell Lines

| Assay | Cell Line Variants | Concentration of PhiKan 083 | Incubation Time | Result | Reference |

| Cell Viability | Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability | [1][3] |

| Pro-apoptotic Activity (in combination with 1 µM NSC 123127) | Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM | Not Specified | Enhanced pro-apoptotic activity | [1][3] |

| Pro-apoptotic Activity (in combination with 1 µM doxorubicin) | Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM | Not Specified | Enhanced pro-apoptotic activity | [2][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Ln229 and its p53 variants)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of PhiKan 083 or the vehicle control.

-

Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes a method to quantify apoptosis induced by this compound, potentially in combination with another therapeutic agent.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Second therapeutic agent (e.g., doxorubicin)

-

Vehicle control

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound alone, the second agent alone, a combination of both, or the vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the biological activity of this compound in cancer cell lines.

Caption: Workflow for assessing PhiKan 083's in vitro activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PhiKan 083 | p53 | Tocris Bioscience [tocris.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro studies of phenethyl isothiocyanate against the growth of LN229 human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Restoring Guardian of the Genome: A Technical Guide to PhiKan 083's Role in p53 Function Restoration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of PhiKan 083, a small molecule capable of restoring the function of the mutated p53 tumor suppressor protein. The p53 protein, often hailed as the "guardian of the genome," plays a critical role in preventing cancer formation. Mutations in the TP53 gene are one of the most frequent alterations in human cancers, making the restoration of its function a highly sought-after therapeutic strategy. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with PhiKan 083's activity, offering valuable insights for researchers in oncology and drug development.

Introduction to p53 and the Y220C Mutation

The p53 protein is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death). In response to cellular stress, such as DNA damage, p53 is activated and can halt the cell cycle to allow for repairs or, if the damage is too severe, initiate apoptosis to eliminate the potentially cancerous cell.

A significant number of p53 mutations are "structural," meaning they do not directly affect the DNA-binding residues but instead destabilize the protein's three-dimensional structure. The Y220C mutation is one of the most common cancer-associated p53 mutations, creating a surface crevice that leads to the protein's thermal destabilization and subsequent denaturation. This loss of proper folding renders the p53 protein inactive, allowing cancer cells to evade its tumor-suppressive functions.

PhiKan 083: A Targeted Approach to p53-Y220C Reactivation

PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening as a molecule that can specifically bind to the surface cavity created by the Y220C mutation in the p53 protein.[1][2] By occupying this pocket, PhiKan 083 acts as a "pharmacological chaperone," stabilizing the mutant p53 protein and restoring its wild-type conformation and function.[3][4]

Mechanism of Action

Computational studies have elucidated the mechanism by which PhiKan 083 stabilizes the p53-Y220C mutant. The Y220C mutation results in the loss of five electrostatic interactions that are crucial for the structural integrity of the S7/S8 loop of the p53 protein.[4] PhiKan 083 compensates for this loss by establishing new electrostatic interactions with residues such as Pro155, Glu221, and Thr230, as well as forming hydrogen bonds with Leu145 and Asp228.[4] These new interactions effectively stabilize the S7/S8 loop, preventing the structural fluctuations that lead to the protein's denaturation.[4]

Quantitative Data on PhiKan 083 Activity

The efficacy of PhiKan 083 in binding to and stabilizing the p53-Y220C mutant has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Method | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~150 µM | NMR Spectroscopy | In vitro | [1][2] |

| 167 µM | Not Specified | In vitro | [3] | |

| 125 ± 10 µM | Isothermal Titration Calorimetry | In vitro | [5] | |

| Stoichiometry | 1:1 | Isothermal Titration Calorimetry | In vitro | [5] |

| Parameter | Condition | Result | Cell Line | Reference |

| Cell Viability Reduction | 125 µM PhiKan 083, 48 hours | ~70 ± 5% reduction | Ln229 Glioblastoma Cells | |

| Enhancement of Apoptosis | 100 µM PhiKan 083 + 1 µM Doxorubicin | Enhanced pro-apoptotic activity | Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W) | |

| Protein Half-life | Saturating concentrations of PhiKan 083 at 37°C | Increased from 3.8 min to 15.7 min | In vitro (T-p53C-Y220C) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of PhiKan 083.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (PhiKan 083) to a macromolecule (p53-Y220C), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol:

-

Sample Preparation:

-

The p53-Y220C protein is extensively dialyzed against the desired experimental buffer (e.g., 50 mM sodium phosphate (B84403) pH 6.8, 150 mM NaCl, 5% DMSO, and 1 mM TCEP).

-

PhiKan 083 is dissolved in the same dialysis buffer to ensure no heat of dilution from buffer mismatch.

-

-

ITC Experiment:

-

The p53-Y220C solution is placed in the ITC cell.

-

The PhiKan 083 solution is loaded into the injection syringe.

-

A series of small injections of the PhiKan 083 solution are made into the p53-Y220C solution.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

NMR Spectroscopy for Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the binding of a small molecule to a protein and to map the binding site.

Protocol:

-

Sample Preparation:

-

A sample of ¹⁵N-labeled p53-Y220C protein is prepared in an appropriate NMR buffer.

-

-

NMR Titration:

-

A 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded in the absence of the ligand. This spectrum provides a unique signal for each backbone amide proton.

-

A stock solution of PhiKan 083 is incrementally added to the protein sample.

-

A 2D ¹H-¹⁵N HSQC spectrum is recorded after each addition.

-

-

Data Analysis:

-

Changes in the chemical shifts of the protein's amide signals upon addition of PhiKan 083 indicate binding.

-

The residues with the most significant chemical shift perturbations are likely located at or near the binding site.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Ln229 glioblastoma cells are seeded into a 96-well plate at a density of approximately 35,000 cells/well and incubated for 24 hours to allow for cell attachment.[6]

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of PhiKan 083. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

The plate is incubated for the desired treatment period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45 mg/ml and the plate is incubated for 1 to 4 hours at 37°C.[7]

-

-

Formazan (B1609692) Solubilization and Measurement:

-

A solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) is added to each well to dissolve the formazan crystals.[7]

-

The absorbance of the solution is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Visualizing the Restoration of p53 Function

The following diagrams illustrate the key concepts and pathways involved in the action of PhiKan 083.

Caption: Destabilization of p53 by the Y220C mutation.

Caption: Mechanism of action of PhiKan 083.

Caption: Restored p53 signaling pathway by PhiKan 083.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Synthesis of PhiKan 083

PhiKan 083, chemically known as 9-ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride, is a carbazole derivative. The synthesis of such compounds generally involves a multi-step process starting from carbazole. A plausible synthetic route involves the N-alkylation of carbazole with an ethyl group, followed by a Vilsmeier-Haack or similar formylation reaction to introduce a formyl group at the 3-position. Subsequent reductive amination with methylamine (B109427) would yield the desired secondary amine, which can then be converted to its hydrochloride salt.

Conclusion and Future Directions

PhiKan 083 represents a promising proof-of-concept for the targeted reactivation of mutant p53. By specifically binding to and stabilizing the p53-Y220C protein, it restores its tumor-suppressive functions, leading to reduced cancer cell viability and enhanced apoptosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area.

Future efforts will likely focus on optimizing the structure of PhiKan 083 to improve its binding affinity and cellular efficacy. The development of more potent analogs could lead to novel therapeutic agents for cancers harboring the p53-Y220C mutation. Furthermore, the principles of targeting mutation-induced cavities can be applied to other destabilized protein mutants, opening up new avenues for drug discovery in oncology and other diseases.

References

- 1. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: PhiKan 083 Hydrochloride - Solubility and Preparation for In Vitro Assays

Introduction

PhiKan 083 hydrochloride is a carbazole (B46965) derivative that functions as a p53 stabilizing agent.[1][2][3] It has been identified to specifically bind to a surface cavity of the mutated p53-Y220C, a common mutation in human cancers, thereby stabilizing the protein.[1][4] The stabilization of this mutant p53 can help restore its tumor-suppressing functions, which include the regulation of the cell cycle and apoptosis.[4][5] These notes provide detailed protocols for the solubilization of this compound and its preparation for use in various in vitro biological assays.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₉ClN₂[1] |

| Molecular Weight | 274.79 g/mol [1] |

| CAS Number | 1050480-30-2[1] |

| Target | p53 (specifically Y220C mutant)[1][4] |

| Pathway | Apoptosis[1][5] |

Quantitative Data Summary

Solubility Data

The solubility of this compound can vary based on the solvent and preparation method. The following table summarizes known solubility data. It is crucial to use high-purity, anhydrous solvents, as hygroscopic DMSO can significantly impact solubility.[3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 62.5 mg/mL[1] | 227.45 mM[1] | Requires ultrasonication and warming to 60°C.[1] |

| 100 mg/mL[3][6] | ~419.6 mM[3] | Requires ultrasonication.[3] Use of newly opened DMSO is recommended.[3] | |

| Water | 2 mg/mL[1][2][7] | 7.28 mM[1][2][7] | Requires ultrasonication and warming.[1][2][7] |

| Up to 13.7 mg/mL | 50 mM[6] | - | |

| Ethanol | 100 mg/mL[3] | ~419.6 mM[3] | Requires ultrasonication.[3] |

Stock Solution Preparation Guide

This table provides the required volume of solvent to prepare stock solutions of common concentrations from a given mass of this compound.

| Desired Concentration | Mass of PhiKan 083 HCl | Required Solvent Volume |

| 1 mM | 1 mg | 3.6391 mL[1][2] |

| 5 mg | 18.1957 mL[1][2] | |

| 10 mg | 36.3914 mL[1][2] | |

| 5 mM | 1 mg | 0.7278 mL[1][2] |

| 5 mg | 3.6391 mL[1][2] | |

| 10 mg | 7.2783 mL[1][2] | |

| 10 mM | 1 mg | 0.3639 mL[1] |

| 5 mg | 1.8196 mL[1] | |

| 10 mg | 3.6391 mL[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.

-

Solvent Addition: Based on the table above, add the calculated volume of DMSO to achieve a 10 mM concentration. For 5 mg, add 1.8196 mL of DMSO.[1]

-

Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Assisted Solubilization: To ensure complete dissolution, utilize both heat and sonication.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots under the following conditions:

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for in vitro experiments.

Procedure:

-

Thaw Stock: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of medium).

-

Final Application: Add the prepared working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). For instance, a 1:1000 final dilution of the DMSO stock will result in a 0.1% DMSO concentration.

-

Water-Based Solutions: If using a water-based stock, it is recommended to sterilize the final working solution by passing it through a 0.22 µm syringe filter before adding it to the cell culture.[2][7]

Visualized Pathways and Workflows

Caption: p53 signaling pathway with PhiKan 083 HCl intervention.

Caption: Workflow for preparing PhiKan 083 HCl for in vitro assays.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PhiKan 083 (PD004468, LBPNOEAFWYTTEB-UHFFFAOYSA-N) [probes-drugs.org]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

Protocol for the Solubilization and Use of PhiKan 083 Hydrochloride in Cell Culture

Introduction

PhiKan 083 hydrochloride is a carbazole (B46965) derivative that functions as a stabilizing agent for the mutant p53 protein Y220C.[1] By binding to a surface cavity on the mutant p53, PhiKan 083 slows its thermal denaturation, presenting a potential therapeutic strategy in cancers harboring this specific mutation.[1][2] This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell-based assays. Adherence to this protocol is crucial for achieving accurate and reproducible experimental results.

Mechanism of Action

This compound targets the MDM-2/p53 pathway and is involved in apoptosis.[2][3] It specifically binds to the Y220C mutant of the p53 tumor suppressor protein, a common mutation in human cancers.[1] This binding event stabilizes the protein, potentially restoring its tumor-suppressive functions. The binding affinity (Kd) of PhiKan 083 for the p53-Y220C mutant has been reported to be approximately 150-167 μM.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClN₂ | [2] |

| Molecular Weight | 274.79 g/mol | [2] |

| CAS Number | 1050480-30-2 | [2] |

| Appearance | White to off-white solid | [5] |

| Solubility in DMSO | 62.5 mg/mL (equivalent to 227.45 mM) | [2][5] |

| Solubility in Water | 2 mg/mL (equivalent to 7.28 mM) | [2][4] |

| Recommended Solvent | DMSO (use newly opened, hygroscopic DMSO for best results) | [5][6] |

| Storage (Solid) | 4°C, sealed from moisture | [2] |

| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture) | [2][4] |

| Typical Working Concentration | 100 - 125 µM for cell viability assays | [1][2] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Water bath or heat block capable of reaching 60°C

-

Ultrasonic bath

Procedure:

-

Pre-warming the Solvent: Warm the required volume of DMSO to room temperature if stored at a lower temperature. For enhanced solubility, pre-warming the DMSO to a higher temperature (e.g., 60°C) can be beneficial.[2][5]

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.748 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 274.79 g/mol * 1000 mg/g = 2.748 mg/mL).

-

Dissolution:

-

Add the weighed this compound to a sterile tube.

-

Add the calculated volume of DMSO.

-

Vortex the solution thoroughly for 1-2 minutes.

-

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:

-

Ultrasonication: Place the tube in an ultrasonic bath for 5-10 minute intervals until the solution is clear.[2][5][6]

-

Warming: Gently warm the solution in a water bath or heat block at a temperature up to 60°C.[2][5] Intermittently vortex the tube during warming.

-

Combined Approach: A combination of warming and ultrasonication is often most effective.[2][5]

-

-

Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial DMSO was not sterile.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.

Preparation of Working Solutions for Cell Culture

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to some media components.

-

Immediate Use: It is recommended to prepare the working solution immediately before use in your cell-based assays.

Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Simplified signaling pathway of this compound.

References

Recommended storage conditions for PhiKan 083 hydrochloride stock solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: PhiKan 083 hydrochloride is a carbazole (B46965) derivative that acts as a stabilizer of the p53-Y220C mutant, a common mutation in human cancers. By binding to a surface cavity of the mutant p53 protein, PhiKan 083 restores its proper folding and tumor suppressor function, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[1][2][3][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as its application in cell-based assays.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

| Solvent | Storage Temperature | Storage Duration | Special Considerations |

| DMSO | -20°C | 1 month | Sealed storage, away from moisture.[1][5] |

| -80°C | 6 months | Sealed storage, away from moisture.[1][5] | |

| Water | -20°C | 1 month | Sealed storage, away from moisture.[1][5] |

| -80°C | 6 months | Sealed storage, away from moisture.[1][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Method |

| DMSO | 62.5 mg/mL (227.45 mM) | Ultrasonic and warming, heat to 60°C.[1][2] |

| 100 mM | - | |

| Water | 2 mg/mL (7.28 mM) | Needs ultrasonic and warming.[1][2] |

| 50 mM | - |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7479 mg of this compound (Molecular Weight: 274.79 g/mol ).

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound solid. For a 10 mM stock, add 1 mL of DMSO for every 2.7479 mg of compound.

-

Vortex the solution thoroughly to dissolve the compound.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication in an ultrasonic bath can be used to aid dissolution.[1][2] Visually inspect the solution to ensure there are no visible particles. Note: Hygroscopic DMSO can significantly impact solubility; always use newly opened or anhydrous DMSO.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][5] Ensure the tubes are sealed tightly to prevent moisture absorption.

-

Protocol 2: Cell Viability Assay Using this compound

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cells, particularly those expressing the p53-Y220C mutant.

Materials:

-

Cancer cell line expressing p53-Y220C (e.g., Ln229-p53-Y220C) and a wild-type p53 control cell line (e.g., Ln229-p53-wt).

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. A typical concentration for PhiKan 083 is 125 µM.[1][2]

-

-

Incubation:

-

Cell Viability Measurement:

-

After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

For example, if using an MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer, and read the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value.

-

Mandatory Visualizations

References

Application Notes and Protocols for Cell Viability Assay Using PhiKan 083 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 hydrochloride is a carbazole (B46965) derivative that has been identified as a stabilizer of the p53-Y220C mutant protein. The Y220C mutation in the p53 tumor suppressor gene is a common oncogenic mutation found in a variety of human cancers. This mutation creates a surface crevice in the p53 protein, leading to its destabilization, denaturation, and loss of tumor-suppressive function. PhiKan 083 binds to this cavity, stabilizing the mutant p53 protein and restoring its wild-type conformation and transcriptional activity. This restoration of p53 function can induce downstream pathways leading to cell cycle arrest and apoptosis, making PhiKan 083 a promising candidate for cancer therapy.

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a fluorescent-based assay with Calcein-AM and Propidium Iodide.

Principle of the Assay

This protocol utilizes a dual-staining method with Calcein-AM and Propidium Iodide (PI) to distinguish between live and dead cells.

-

Calcein-AM: A cell-permeant dye that is cleaved by intracellular esterases in viable cells to produce the intensely green fluorescent molecule, Calcein. Only metabolically active cells with intact cell membranes can retain Calcein, thus labeling them as live.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot penetrate the intact membranes of live cells. It only enters cells with compromised membranes (dead or dying cells) and intercalates with DNA to emit a bright red fluorescence.

By simultaneously using these two dyes, researchers can quantitatively determine the percentage of viable and non-viable cells in a population following treatment with this compound.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClN₂ | |

| Molecular Weight | 274.79 g/mol | |

| Mechanism of Action | Stabilizes p53-Y220C mutant | |

| Target Pathway | Apoptosis | |

| Solubility | DMSO (62.5 mg/mL), Water (2 mg/mL with ultrasonic and warming) |

Table 2: Experimental Parameters for Cell Viability Assay

| Parameter | Recommended Value/Condition | Notes |

| Cell Line | Ln229 (or other cancer cell lines with p53-Y220C mutation) | |

| Seeding Density | 5,000 - 10,000 cells/well | Optimize for specific cell line |

| Plate Format | 96-well, black-walled, clear-bottom plate | Minimizes well-to-well crosstalk |

| PhiKan 083 Concentration | 125 µM (as a starting point) | |

| Incubation Time | 48 hours | |

| Control Groups | Untreated cells, Vehicle control (e.g., DMSO) | Essential for data normalization |

| Staining Dyes | Calcein-AM and Propidium Iodide | For live/dead cell discrimination |

| Detection Method | Fluorescence microplate reader or fluorescence microscope | --- |

Experimental Protocols

Materials and Reagents

-

This compound

-

Cancer cell line expressing p53-Y220C (e.g., engineered Ln229 cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Calcein-AM

-

Propidium Iodide (PI)

-

96-well black-walled, clear-bottom tissue culture plates

-

Multichannel pipette

-

Fluorescence microplate reader or fluorescence microscope with appropriate filters

Stock Solution Preparation

-

This compound Stock Solution (10 mM): Dissolve 2.75 mg of this compound in 1 mL of sterile DMSO. Gently vortex to ensure complete dissolution. Store aliquots at -20°C.

-

Calcein-AM Stock Solution (1 mM): Dissolve 1 mg of Calcein-AM in 1 mL of sterile DMSO. Store aliquots at -20°C, protected from light.

-

Propidium Iodide Stock Solution (1 mg/mL): Dissolve 1 mg of Propidium Iodide in 1 mL of sterile PBS. Store at 4°C, protected from light.

Cell Viability Assay Protocol

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A final concentration of 125 µM is a good starting point based on existing data.

-

Include wells for untreated cells (medium only) and a vehicle control (medium with the same final concentration of DMSO as the highest PhiKan 083 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Staining:

-

Prepare a fresh staining solution by diluting the Calcein-AM and PI stock solutions in sterile PBS. A final concentration of 1 µM for Calcein-AM and 1.5 µM for PI is recommended.

-

After the 48-hour incubation, carefully aspirate the culture medium from each well.

-

Wash the cells once with 100 µL of sterile PBS.

-

Add 100 µL of the Calcein-AM/PI staining solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Fluorescence Microplate Reader: Measure the fluorescence intensity for Calcein (Excitation: ~490 nm, Emission: ~515 nm) and Propidium Iodide (Excitation: ~535 nm, Emission: ~617 nm).

-

Fluorescence Microscope: Capture images of the live (green) and dead (red) cells using appropriate filter sets.

-

-

Data Analysis:

-

Calculate the percentage of viable cells for each treatment condition relative to the untreated or vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

-

Visualizations

Caption: Experimental workflow for the cell viability assay.

Caption: p53 signaling pathway activated by PhiKan 083.

Determining the Optimal Concentration of PhiKan 083 for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PhiKan 083 is a novel carbazole (B46965) derivative identified as a promising agent in cancer research.[1][2] Its primary mechanism of action involves the stabilization of the mutant p53 protein, specifically the Y220C variant, which is a common mutation in a variety of human cancers.[1][3][4] By binding to a surface cavity of the mutated p53, PhiKan 083 slows its thermal denaturation, thereby rescuing its tumor-suppressive functions.[1] The p53 protein plays a critical role in regulating the cell cycle, initiating apoptosis, and maintaining genomic stability.[3] Restoration of its function in cancer cells can lead to cell cycle arrest and programmed cell death.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of PhiKan 083 for use in in vitro cancer cell line studies. The following protocols for key experiments will enable the evaluation of its cytotoxic and apoptotic effects, as well as its impact on the cell cycle.

Data Presentation

Table 1: Properties of PhiKan 083

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂ | [1] |

| Molecular Weight | 238.33 g/mol | [1] |

| Mechanism of Action | Stabilizes mutant p53 (Y220C) | [1][3][4] |

| Binding Affinity (Kd) | ~150-167 µM | [1][5] |

| Solubility (DMSO) | 100 mg/mL (419.59 mM) | MedchemExpress |

| Solubility (Ethanol) | 100 mg/mL (419.59 mM) | MedchemExpress |

| Solubility (Water) | 2 mg/mL (7.28 mM) with ultrasound and warming | [6][7] |

Table 2: Reported In Vitro Efficacy of PhiKan 083

| Cell Line | Concentration | Incubation Time | Effect | Source |

| Ln229 (Glioblastoma) & variants | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability | [1][5] |

| Ln229 & variants (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM (in combination with NSC 123127 at 1 µM) | Not Specified | Enhanced pro-apoptotic activity | [1][5] |

| Ln229 & variants (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM (in combination with doxorubicin (B1662922) at 1 µM) | Not Specified | Enhanced pro-apoptotic activity | [3] |

Experimental Protocols

Preparation of PhiKan 083 Stock Solution

For in vitro experiments, it is recommended to prepare a concentrated stock solution of PhiKan 083 in a suitable solvent like DMSO.

Materials:

-

PhiKan 083 powder

-